N-carbamoyl-2-(2-phenylpropan-2-ylamino)acetamide
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Overview
Description
N-carbamoyl-2-(2-phenylpropan-2-ylamino)acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamoyl group attached to an acetamide moiety, which is further substituted with a phenylpropan-2-ylamino group. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(2-phenylpropan-2-ylamino)acetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylpropan-2-ylamine with chloroacetyl chloride to form an intermediate, which is then treated with ammonium carbonate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as copper or zirconium-based catalysts, can enhance the reaction rate and selectivity. Additionally, the implementation of green chemistry principles, such as the use of ionic liquids as solvents, can reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-(2-phenylpropan-2-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amine derivatives. Substitution reactions can result in a variety of substituted carbamoyl compounds .
Scientific Research Applications
N-carbamoyl-2-(2-phenylpropan-2-ylamino)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-(2-phenylpropan-2-ylamino)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to sterol 14α-demethylase, providing insight into its antifungal mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-carbamoyl-2-(2-phenylpropan-2-ylamino)acetamide include:
- N-carbamoyl-2-(2-ethyl-4-morpholinyl)acetamide
- N-carbamoyl-2-(2-phenylpropan-2-ylamino)propionamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a phenylpropan-2-ylamino group with a carbamoyl-acetamide backbone. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-carbamoyl-2-(2-phenylpropan-2-ylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,9-6-4-3-5-7-9)14-8-10(16)15-11(13)17/h3-7,14H,8H2,1-2H3,(H3,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFGMDUIVSOUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NCC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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